molecular formula C12H9BrO2 B1278711 4-(bromomethyl)naphthalene-1-carboxylic Acid CAS No. 30236-02-3

4-(bromomethyl)naphthalene-1-carboxylic Acid

Cat. No. B1278711
CAS RN: 30236-02-3
M. Wt: 265.1 g/mol
InChI Key: FPUUDRJMMXKEMP-UHFFFAOYSA-N
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Description

The compound "4-(bromomethyl)naphthalene-1-carboxylic Acid" is a brominated naphthalene derivative with a carboxylic acid functional group. This structure suggests potential reactivity typical of halogenated aromatics and carboxylic acids, such as participation in nucleophilic substitution reactions and the formation of various derivatives through condensation reactions.

Synthesis Analysis

The synthesis of naphthalene derivatives can involve multiple steps, including halogenation, imidization, nucleophilic displacement, and reductive dehalogenation. For instance, naphthalene bisimides with a heterocyclic moiety have been synthesized from dibromonaphthalene bisanhydrides through a stepwise protocol that includes these reactions . Although the specific synthesis of "4-(bromomethyl)naphthalene-1-carboxylic Acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various interactions. For example, the crystal structure of a 1:1 adduct formed between a bromophenyl thiadiazol compound and naphthalene-2-yloxy acetic acid shows a planar heterodimer with specific hydrogen-bonding motifs . While this does not directly describe "4-(bromomethyl)naphthalene-1-carboxylic Acid," it provides insight into the types of molecular interactions that can occur in naphthalene-related compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely. For instance, the heterocyclic naphthalene bisimides exhibit solvatochromic behavior, with their acid/base equilibrium being a function of the solvent composition . The crystal structures of naphthalene-related compounds can also reveal weak π-π stacking interactions and specific halogen interactions, which can influence the compound's physical properties . These insights into the properties of naphthalene derivatives can help predict the behavior of "4-(bromomethyl)naphthalene-1-carboxylic Acid" in different environments.

Scientific Research Applications

1. Synthesis of Pharmaceutical Compounds

4-(Bromomethyl)naphthalene-1-carboxylic acid is used in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the manufacture of 3-cyano-1-naphthalenecarboxylic acid, an intermediate in the production of tachykinin receptor antagonists, which are used for treating certain medical conditions (Ashworth et al., 2003). Additionally, it is involved in the synthesis of antibacterial, anti-inflammatory, and other types of drugs through various chemical reactions (Markosyan et al., 1991).

2. Environmental Applications

This compound is significant in environmental applications, particularly in the degradation of naphthalene dye intermediates. The study of degradation pathways of such dyes can offer insights into environmental remediation strategies (Zhu et al., 2012).

3. Analytical Chemistry Applications

In analytical chemistry, 4-(bromomethyl)naphthalene-1-carboxylic acid derivatives are used for derivatization in gas chromatography and mass spectrometry. This enhances the detection and analysis of various compounds, contributing to advancements in analytical methods (Wen et al., 2021).

4. Organic Synthesis and Material Science

The compound is also pivotal in organic synthesis and material science. It's utilized in synthesizing mono- and difluoronaphthoic acids, which are crucial structural units in biologically active compounds (Tagat et al., 2002).

5. Coordination Polymers and Material Chemistry

It is instrumental in forming coordination polymers, which have applications in material chemistry, including the development of novel materials with specific properties such as photochromism and solventchromism (Zhao et al., 2020).

Safety And Hazards


  • Hazard Statements : This compound may be harmful if ingested, inhaled, or absorbed through the skin. It is essential to handle it with care.

  • Precautionary Measures : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.

Future Directions

Research on the biological activity, potential applications, and derivatives of this compound could provide valuable insights for drug development or material science.

For more detailed information, refer to the MSDS provided by Sigma-Aldrich.


Remember that safety precautions and further investigations are crucial when working with any chemical compound. 🧪🔬


properties

IUPAC Name

4-(bromomethyl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUUDRJMMXKEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450574
Record name 4-(bromomethyl)naphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)naphthalene-1-carboxylic Acid

CAS RN

30236-02-3
Record name 4-(bromomethyl)naphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylnaphthoic acid (10 g, 54 mmol), N-bromosuccinimide (10 g, 56 mmol) and AIBN (100 mg) in CCl4 (250 mL) was refluxed for 3 hr. The reaction mixture was concentrated and dissolved in ethyl acetate. The organic layer was washed with water, brine and dried over MgSO4. Evaporation of the solvent gave the desired product (16 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
80%

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